(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 110078-83-6
VCID: VC6302840
InChI: InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17)/t11-,12+/m0/s1
SMILES: CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O
Molecular Formula: C13H15NO4S
Molecular Weight: 281.33

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 110078-83-6

Cat. No.: VC6302840

Molecular Formula: C13H15NO4S

Molecular Weight: 281.33

* For research use only. Not for human or veterinary use.

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid - 110078-83-6

Specification

CAS No. 110078-83-6
Molecular Formula C13H15NO4S
Molecular Weight 281.33
IUPAC Name (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17)/t11-,12+/m0/s1
Standard InChI Key HMYDLHFCLSTJNZ-NWDGAFQWSA-N
SMILES CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O

Introduction

Structural and Chemical Identity of (2R,4R)-3-Acetyl-2-(4-Methoxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid

Molecular Architecture and Stereochemical Features

The compound’s structure (C₁₃H₁₅NO₄S; molecular weight 281.33 g/mol) comprises a five-membered thiazolidine ring fused with a 4-methoxyphenyl group at position 2 and an acetylated amine at position 3 (Figure 1) . The stereochemistry at positions 2R and 4R is critical for its biological activity, as evidenced by comparative studies of epimeric mixtures . The carboxylic acid group at position 4 enhances solubility in polar solvents, while the methoxy substituent contributes to lipophilicity, enabling membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₄S
CAS Number110078-83-6
Molecular Weight281.33 g/mol
IUPAC Name(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Melting Point160–162°C (epimeric mixture)
SolubilityModerate in ethanol, aqueous buffers

Synthetic Methodologies and Optimization

Condensation of L-Cysteine with 4-Methoxybenzaldehyde

The synthesis begins with the cyclocondensation of L-cysteine hydrochloride and 4-methoxybenzaldehyde in ethanol under mild conditions (room temperature, 2–5 hours), yielding 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid as an epimeric mixture (2R,4R/2S,4R) . This intermediate is subsequently acetylated using acetic anhydride or acetyl chloride to introduce the 3-acetyl group .

Reaction Conditions and Yield

  • Step 1: Ethanol solvent, 16.50 mmol reactants, 60–90% yield .

  • Step 2: Acetylation in water at 95–100°C for 5 minutes, 59% yield .

Stereochemical Control and Purification

Chromatographic separation or recrystallization isolates the (2R,4R) diastereomer, which exhibits superior biological activity compared to its 2S counterpart . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm stereochemical purity, with characteristic signals for the acetyl group (δ 2.1–2.3 ppm) and methoxy protons (δ 3.8 ppm) .

ActivityAssay ModelResultSource
Antiviral (AIV H9N2)Chicken embryonated eggs70% inhibition at 50 µM
Tyrosinase InhibitionMushroom tyrosinaseIC₅₀ = 12.5 µM
Antioxidant (DPPH)In vitro radical scavengingEC₅₀ = 45 µM

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